LogP Differentiation: Intermediate Lipophilicity Between Parent Imidazolidine and Higher 2,2-Dialkyl Homologs
The calculated LogP of 2-methyl-2-propylimidazolidine (0.86) positions it approximately 0.29 log units above 2,2-dimethylimidazolidine (LogP 0.57) and 1.07 log units above the parent imidazolidine scaffold (LogP −0.21), as determined using comparable computational prediction methods . This incremental lipophilicity increase, attributable to the propyl chain extending beyond the methyl substituent, falls within a range where each ~0.3 LogP unit shift can measurably influence membrane partitioning and nonspecific protein binding in biological assays [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.86 (calculated) |
| Comparator Or Baseline | 2,2-Dimethylimidazolidine: LogP = 0.57 (calculated); Imidazolidine (parent): LogP = −0.21 (calculated) |
| Quantified Difference | ΔLogP = +0.29 vs. 2,2-dimethyl analog; ΔLogP = +1.07 vs. parent imidazolidine |
| Conditions | Computational prediction; values sourced from Chemsrc and Sincere Chemical databases |
Why This Matters
For medicinal chemistry programs optimizing ADME properties, this intermediate LogP value offers a distinct physicochemical starting point that cannot be replicated by the more polar parent scaffold or the less lipophilic dimethyl analog.
- [1] Rogers, J. A.; Choi, Y. W. The Liposome Partitioning System for Correlating Biological Activities of Imidazolidine Derivatives. Pharm. Res. 1993, 10, 913–917. https://pubmed.ncbi.nlm.nih.gov/8378261/. View Source
